molecular formula C14H30O3Si B14367445 Methyl 2,2,3,5-tetramethyl-3-[(trimethylsilyl)oxy]hexanoate CAS No. 92233-99-3

Methyl 2,2,3,5-tetramethyl-3-[(trimethylsilyl)oxy]hexanoate

Cat. No.: B14367445
CAS No.: 92233-99-3
M. Wt: 274.47 g/mol
InChI Key: FMSHVWFJORORIG-UHFFFAOYSA-N
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Description

Methyl 2,2,3,5-tetramethyl-3-[(trimethylsilyl)oxy]hexanoate is an organic compound characterized by its unique structure, which includes a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,2,3,5-tetramethyl-3-[(trimethylsilyl)oxy]hexanoate typically involves the reaction of a suitable precursor with trimethylsilyl chloride in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2,3,5-tetramethyl-3-[(trimethylsilyl)oxy]hexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2,2,3,5-tetramethyl-3-[(trimethylsilyl)oxy]hexanoate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 2,2,3,5-tetramethyl-3-[(trimethylsilyl)oxy]hexanoate exerts its effects involves its interaction with specific molecular targets. The trimethylsilyl group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule. This selective reactivity is crucial in complex organic synthesis and biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,2,3,5-tetramethyl-3-[(trimethylsilyl)oxy]hexanoate is unique due to its specific structure, which provides distinct reactivity and stability. The presence of multiple methyl groups and the trimethylsilyl group enhances its utility in selective reactions and as a versatile intermediate in various chemical processes .

Properties

CAS No.

92233-99-3

Molecular Formula

C14H30O3Si

Molecular Weight

274.47 g/mol

IUPAC Name

methyl 2,2,3,5-tetramethyl-3-trimethylsilyloxyhexanoate

InChI

InChI=1S/C14H30O3Si/c1-11(2)10-14(5,17-18(7,8)9)13(3,4)12(15)16-6/h11H,10H2,1-9H3

InChI Key

FMSHVWFJORORIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(C(C)(C)C(=O)OC)O[Si](C)(C)C

Origin of Product

United States

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